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molecular formula C5H4BrCl2NO2S B1522702 5-Bromopyridine-2-sulfonyl chloride, HCl CAS No. 1150561-80-0

5-Bromopyridine-2-sulfonyl chloride, HCl

Cat. No. B1522702
M. Wt: 292.97 g/mol
InChI Key: GWQQTDYYBXDGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434743B2

Procedure details

To a 4 mL vial equipped with a magnetic stir bar were added 5-bromopyridine-2-sulfonyl chloride hydrochloride (250 mg, 0.853 mmol) and ammonium hydroxide (1329 μL, 34.1 mmol) to give a white suspension, which was heated to 70° C. in a sand bath overnight. The solvent was subsequently evaporated to give the title compound, which was used without further purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1329 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[CH:5][C:6]([S:9](Cl)(=[O:11])=[O:10])=[N:7][CH:8]=1.[OH-].[NH4+:14]>>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([S:9]([NH2:14])(=[O:11])=[O:10])=[N:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
Cl.BrC=1C=CC(=NC1)S(=O)(=O)Cl
Name
Quantity
1329 μL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 4 mL vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
to give a white suspension, which
CUSTOM
Type
CUSTOM
Details
The solvent was subsequently evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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